molecular formula C29H34NO8- B12339378 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester

1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester

Cat. No.: B12339378
M. Wt: 524.6 g/mol
InChI Key: XJRUHYXXHXECDI-UHFFFAOYSA-M
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Description

1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester is a complex organic compound with the molecular formula C29H34NO8 and a molecular weight of 524.5822 . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by esterification reactions to introduce the tert-butyl ester groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as esterification, under optimized conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester lies in its specific structure, which provides stability and ease of deprotection during peptide synthesis. Its multiple ester groups also offer versatility in chemical modifications .

Properties

Molecular Formula

C29H34NO8-

Molecular Weight

524.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoate

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/p-1

InChI Key

XJRUHYXXHXECDI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Origin of Product

United States

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